Oct-5-en-7-yn-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106950-05-4 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.167 |
IUPAC Name |
oct-5-en-7-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h1,4-5H,6-7H2,2H3 |
InChI Key |
PYLNVVNSWTXXMT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC=CC#C |
Synonyms |
5-Octen-7-yn-2-one (6CI) |
Origin of Product |
United States |
Foundational Aspects of Oct 5 En 7 Yn 2 One in Organic Synthesis
Significance of Oct-5-en-7-yn-2-one within Enynone Chemistry
Enynones, such as this compound, are significant substrates in organic synthesis due to their diverse reactivity and ability to be transformed into a wide array of complex molecular architectures. rsc.orgmathnet.ru They serve as precursors for the construction of various carbocyclic and heterocyclic systems, which are core structures in many natural products and biologically active compounds. beilstein-journals.orgrsc.org The conjugated system allows for a range of transformations, including cycloaddition reactions, cycloisomerizations, and nucleophilic additions. acs.orgresearchgate.net
The utility of enynones is further expanded by the use of transition metal catalysts, particularly gold, which has seen a surge in application in the last two decades. rsc.orgmdpi.com Gold catalysts activate the alkyne moiety towards nucleophilic attack, enabling a host of transformations under mild conditions. beilstein-journals.orgarkat-usa.org Other transition metals like rhodium, palladium, and cobalt are also employed to mediate reactions such as the Pauson-Khand reaction, which is a powerful method for constructing cyclopentenones. beilstein-journals.orgnih.govmdpi.com
Enynones can be broadly classified based on the electronic nature of the substituents on the alkyne, which influences their reactivity. This classification into donor-enynals/enynones and acceptor-enynals/enynones helps in predicting their behavior in various reactions. rsc.org The specific substitution pattern in this compound, with a terminal alkyne and a methyl ketone, places it as a versatile substrate for a variety of synthetic transformations.
Structural Characteristics and Intrinsic Reactivity of this compound
The structure of this compound, with its conjugated en-yn-one system, dictates its reactivity. The molecule possesses multiple reactive sites, allowing it to act as both an electrophile and a nucleophile. The carbonyl group at the 2-position and the conjugated double bond make the molecule susceptible to nucleophilic attack, particularly via Michael addition to the β-carbon of the enone system. researchgate.netresearchgate.net
The alkyne moiety is also a key reactive center. It can undergo nucleophilic attack, especially when activated by a transition metal catalyst. arkat-usa.org Furthermore, the entire conjugated system can participate in pericyclic reactions, such as Diels-Alder and other cycloadditions. acs.org The terminal nature of the alkyne in this compound is particularly relevant for reactions like the Sonogashira coupling, allowing for the extension of the carbon chain. mdpi.com
The table below summarizes some of the key structural and physical properties of this compound.
| Property | Value |
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | This compound |
Data sourced from PubChem.
The reactivity of enynones like this compound can be harnessed to construct complex cyclic and polycyclic systems. For instance, in the presence of a rhodium catalyst, conjugated enynones can act as precursors to furyl-substituted metal carbene intermediates, which can then undergo various transformations. acs.org
Historical Context and Evolution of Research on this compound and Related Enynones
The study of enynones is intertwined with the development of key synthetic methodologies in organic chemistry. A landmark in this field was the discovery of the Pauson-Khand reaction in the early 1970s by I.U. Khand and P.L. Pauson. mdpi.comrsc.org This reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, provided a powerful tool for the synthesis of cyclopentenones from enyne substrates. nih.gov
The last two decades have witnessed a renaissance in enynone chemistry, largely driven by the advent of gold catalysis. rsc.orgmdpi.com The unique ability of gold complexes to activate the triple bond of enynones has opened up new avenues for the synthesis of complex molecules under mild reaction conditions. beilstein-journals.orgarkat-usa.org This has led to the development of a plethora of new reactions, including cycloisomerizations, tandem reactions, and cycloadditions. acs.orgresearchgate.net
Research has also focused on the development of asymmetric versions of enynone reactions, allowing for the stereocontrolled synthesis of chiral products. nih.gov The versatility of enynones continues to be explored, with ongoing research into new catalytic systems and novel transformations, solidifying their importance as fundamental building blocks in organic synthesis. rsc.orgdntb.gov.ua
The table below provides a summary of common reaction types involving enynones, illustrating the evolution of their synthetic applications.
| Reaction Type | Description | Key Catalysts/Reagents |
| Pauson-Khand Reaction | [2+2+1] cycloaddition to form cyclopentenones. nih.govmdpi.com | Co2(CO)8, Rh, Pd |
| Gold-Catalyzed Cycloisomerization | Intramolecular cyclization to form various carbo- and heterocycles. beilstein-journals.orgrsc.orgarkat-usa.org | Au(I), Au(III) complexes |
| Michael Addition | Nucleophilic addition to the β-carbon of the enone. researchgate.netresearchgate.net | Basic conditions |
| Diels-Alder Reaction | [4+2] cycloaddition where the enone can act as the diene or dienophile. acs.org | Thermal or Lewis acid catalysis |
| Sonogashira Coupling | Cross-coupling of the terminal alkyne with aryl or vinyl halides. mdpi.com | Pd/Cu catalysts |
| Nazarov Cyclization | Electrocyclic ring closure of divinyl ketones, which can be formed from enynones. beilstein-journals.org | Lewis or Brønsted acids |
De Novo Synthetic Methodologies for Oct 5 En 7 Yn 2 One
Retrosynthetic Approaches to the Oct-5-en-7-yn-2-one Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by working backward from the target molecule to simpler, readily available starting materials. For this compound, several strategic disconnections can be envisioned to break down the molecule into manageable precursors.
The structure of this compound (CH₃-CO-CH₂-CH₂-CH=CH-C≡C-CH₃) offers multiple points for disconnection. Key disconnections would typically target the formation of the carbon-carbon bonds that create the alkene, alkyne, and the carbon chain adjacent to the ketone.
Disconnection at the alkene (C5-C6): This could involve a Wittig or Horner-Wadsworth-Emmons olefination, where one fragment carries the carbonyl and the other carries the alkyne and a phosphonium (B103445) ylide or phosphonate (B1237965) ester. Alternatively, a cross-coupling reaction could be employed.
Disconnection at the alkyne (C7-C8): This bond could be formed through various alkynylation strategies, such as Sonogashira coupling of a vinyl halide or triflate with a terminal alkyne, or by coupling two alkyne fragments.
Disconnection adjacent to the carbonyl (C2-C3): This could involve strategies like the acetoacetic ester synthesis or alkylation of an enolate.
A significant synthetic route described in the literature involves the use of pent-2-yne-1,5-diol derivatives. For instance, transformation of pent-2-yne-1,5-diol monotoluene-p-sulphonate with ethyl sodioacetoacetate, followed by ketonic fission, yielded oct-7-en-5-yn-2-one (B14479044) rsc.org. This suggests a retrosynthetic disconnection that breaks the C2-C3 bond, leading to a fragment that can be built from acetoacetic ester chemistry and a precursor containing the enyne system. Another approach involves starting from carbonyl compounds and building the enyne system using Sonogashira coupling organic-chemistry.org.
Alkene and Alkyne Introduction Strategies in this compound Synthesis
The precise placement and stereochemistry of the alkene and alkyne functionalities are critical.
The C5=C6 double bond can be introduced using various olefination reactions.
Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These reactions are standard methods for alkene synthesis. A retrosynthetic disconnection at the C5=C6 bond would suggest reacting a phosphonium ylide or phosphonate ester derived from a C1-C6 fragment (containing the ketone and C3-C4 units) with an aldehyde or ketone precursor of the C7-C8 alkyne unit, or vice versa. For instance, a phosphonate ester containing the alkyne moiety could be reacted with a carbonyl compound that forms the C1-C6 part of the molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could also be employed to form the C5=C6 bond, typically by coupling a vinyl halide or triflate with an organoboron or organotin reagent, respectively.
Research indicates that conjugated enynes can be synthesized via cross-coupling reactions. For example, the Sonogashira coupling of terminal alkynes with vinyl halides or triflates is a well-established method for forming C-C triple bonds and conjugated enyne systems organic-chemistry.orgrsc.orgnih.gov. While these methods primarily focus on forming the C-C triple bond or the conjugated system, they can be adapted. For instance, a vinyl halide precursor could be coupled with an alkyne to form the enyne system.
The C7≡C8 triple bond is a key feature of the molecule.
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide/triflate is highly effective for introducing alkynyl groups organic-chemistry.orgnih.gov. A synthetic strategy could involve coupling a vinyl halide or triflate (containing the C1-C6 fragment with the alkene and ketone) with a terminal alkyne like propyne (B1212725) (CH₃-C≡CH). Alternatively, a C1-C5 vinyl fragment could be coupled with a C6-C8 alkyne fragment.
Alkynylation Reactions: Direct alkynylation of carbonyl compounds or their derivatives can also be used. For example, the reaction of organometallic reagents derived from alkynes (e.g., lithium acetylides) with electrophiles is a common method for C-C bond formation.
Alkyne Zipper Reactions: While not directly introducing the alkyne, alkyne zipper reactions can rearrange alkynes, which might be useful in constructing specific enyne frameworks.
A study by Crombie et al. rsc.org describes the synthesis of oct-7-en-5-yn-2-one from pent-2-yne-1,5-diol derivatives, which implies the formation of the C7-C8 triple bond from a precursor that already contains the alkyne moiety or is built around it.
Carbonyl Group Formation and Manipulation
The ketone functionality at the C2 position can be introduced through various oxidation or functional group manipulation strategies.
Oxidation of Alcohols: If a precursor with a secondary alcohol at the C2 position is synthesized, it can be oxidized to the ketone. Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Swern oxidation, or Dess-Martin periodinane.
Acetoacetic Ester Synthesis: This classic method involves the alkylation of ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation to yield a ketone. A disconnection at the C2-C3 bond could lead to a precursor that can be formed via this route, where the alkylating agent would contain the enyne functionality. For instance, reacting ethyl acetoacetate with a halo-enyne precursor.
Hydration of Alkynes: While typically used to form methyl ketones from terminal alkynes or ketones from internal alkynes jove.comorganic-chemistry.org, this method might be less direct for introducing a ketone at the C2 position of a pre-formed enyne chain unless the alkyne is specifically placed at C1-C2, which is not the case here. However, related reactions forming α,β-unsaturated ketones from alkynes and aldehydes have been reported organic-chemistry.orgrsc.orgd-nb.info.
A specific example from the literature rsc.org shows the formation of oct-7-en-5-yn-2-one through ketonic fission of a derivative obtained from ethyl sodioacetoacetate, indicating the utility of acetoacetic ester chemistry in constructing the ketone moiety.
Precursor Chemistry and Intermediate Generation
Formation of Related Octenynones and Alkynones
The synthesis of complex organic molecules often relies on the strategic assembly of smaller, functionalized building blocks. Within the realm of unsaturated carbonyl compounds, octenynones and alkynones represent classes of molecules with diverse applications in natural product synthesis and medicinal chemistry. The target molecule, this compound, is a conjugated enyne ketone that embodies the structural features of this class. While specific de novo synthetic routes directly yielding this compound are not extensively detailed in the readily accessible literature, general methodologies for constructing related octenynones and alkynones provide a framework for its potential synthesis. These methods often involve the controlled formation of carbon-carbon bonds, the introduction of unsaturation (alkene and alkyne functionalities), and the creation of the ketone moiety.
Several catalytic and non-catalytic strategies are employed for the synthesis of alkynones and enyne ketones. These include transition-metal-catalyzed cross-coupling reactions, cascade cyclizations, and functional group transformations. The formation of the conjugated enyne system, characterized by alternating single and multiple bonds, requires careful control over regioselectivity and stereoselectivity.
Key Synthetic Strategies and Related Compounds:
Research into the synthesis of alkynones and related enyne systems highlights several key methodologies that could be applied or adapted for the synthesis of this compound. These strategies often involve building the carbon skeleton step-by-step, introducing the alkyne and alkene functionalities at appropriate stages, and finally incorporating the ketone group.
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper catalysis are central to many carbon-carbon bond-forming reactions. For instance, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a fundamental tool for alkyne incorporation rsc.orgrsc.org. While not directly forming the enyne ketone, variations of this reaction or related couplings could be used to assemble precursors. For example, a conjugated en-yne ketone can serve as a carbene precursor in copper-catalyzed coupling reactions with terminal alkynes to form furan-substituted allenes acs.org. This reaction demonstrates the utility of pre-formed conjugated en-yne ketones as synthons.
Cascade Cyclizations and Functionalizations: Cascade reactions, where multiple transformations occur in a single pot, are highly efficient. For example, Lewis acid-promoted cascade cyclizations of alkynones with tethered aldehydes can generate complex cyclic structures via β-iodoallenolate intermediates nih.gov. While this specific example leads to different product classes, it illustrates the reactivity of alkynones in cascade processes.
Formation of the Enyne Ketone Moiety: The synthesis of alkynones themselves often involves methods such as the coupling of acyl halides with alkynyl organometallic reagents, or transition metal-catalyzed carbonylation of alkynes with aryl halides rsc.org. The specific arrangement of the alkene, alkyne, and ketone in this compound (CH₃-C(=O)-CH₂-CH₂-CH=CH-C≡C-H) suggests a synthetic approach that might involve building the carbon chain and then introducing the functional groups.
One historical approach to related compounds like oct-7-en-5-yn-2-one involved the reaction of toluene-p-sulfonates of pent-2-yne-1,5-diol with ethyl sodioacetoacetate, followed by ketonic fission rsc.org. This method, though yielding the desired product in poor yield, demonstrates a strategy of building the carbon chain from a diol precursor and then functionalizing it.
Another approach to forming enyne systems involves the hydroalkylation of 1,3-enynes with ketones using cooperative catalysis, which leads to allenes nih.gov. While this produces allenes, it highlights the catalytic assembly of enyne systems with carbonyl compounds.
The synthesis of alkynones can also be achieved through photoredox catalytic methods, such as the deoxygenative alkynylation of carboxylic acids with alkynyl sulfones, offering a mild route to these important building blocks rsc.org.
Illustrative Data on Related Alkynone/Enyne Synthesis:
While direct synthetic data for this compound is limited in the searched literature, the following table summarizes findings related to the synthesis of similar alkynone and enyne structures, showcasing typical yields and reaction conditions.
| Reaction Type / Substrate Class | Key Reagents/Catalyst | Conditions | Yield (%) | Related Product Class | Reference |
| Cu(I)-catalyzed coupling of conjugated ene-yne-ketones with terminal alkynes | CuI, MeCN | Room temperature | 69-80 | Furan-substituted allenes | acs.org |
| Lewis acid-promoted cascade cyclization of alkynones | MgI₂ | CH₂Cl₂ or THF, 0 °C | Varies | Cyclohexenyl alcohols | nih.gov |
| Pd(0)/B(C₆F₅)₃/amine catalysis for hydroalkylation of 1,3-enynes with ketones | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | Room temperature | High yields | Allenes | nih.gov |
| Photoredox catalytic deoxygenative alkynylation of carboxylic acids with alkynyl sulfones | Visible light, photocatalyst | Mild conditions | Good isolated yields | Ynones | rsc.org |
| Reaction of toluene-p-sulfonates of pent-2-yne-1,5-diol with ethyl sodioacetoacetate, followed by ketonic fission | Ethyl sodioacetoacetate | Not specified | Poor yield (5.5%) | Oct-7-en-5-yn-2-one | rsc.org |
Compound List:
this compound
Furan-substituted allenes
Alkenes
Alkynes
Ynones
Octenynones
Alkynones
β-iodoallenolate intermediates
Terminal alkynes
Conjugated ene-yne-ketones
Ethyl sodioacetoacetate
Toluene-p-sulfonates of pent-2-yne-1,5-diol
Oct-7-en-5-yn-2-one
Carboxylic acids
Alkynyl sulfones
Acyl halides
Alkynyl organometallic reagents
Aryl halides
β-ketoesters
Advanced Reactivity and Transformation Pathways of Oct 5 En 7 Yn 2 One
Catalytic Transformations of Oct-5-en-7-yn-2-one
The strategic positioning of the double bond, triple bond, and carbonyl group in this compound allows for a rich and diverse range of catalytic transformations, primarily driven by transition metals. These reactions often proceed with high efficiency and selectivity, providing access to a wide array of carbocyclic and heterocyclic scaffolds.
Transition Metal-Catalyzed Reactions
Transition metals, by virtue of their ability to coordinate with and activate the π-systems of the enyne moiety, play a pivotal role in mediating the cycloisomerization, rearrangement, cyclization, cross-coupling, and cycloaddition reactions of this compound and its derivatives.
Gold catalysts, particularly in their +1 oxidation state, are powerful tools for activating the alkyne functionality of enynones like this compound. This activation facilitates a range of cycloisomerization and rearrangement reactions. While specific studies on this compound are limited, the reactivity of analogous enyne systems provides significant insights. Gold(I) catalysts can promote the cycloisomerization of 1,n-enynes to yield various diene systems. researchgate.net The reaction of 1,5-allenynes, which can be formed in situ from propargyl esters, under gold catalysis can lead to the formation of cross-conjugated trienes through a unique ene reaction mechanism. nih.gov Furthermore, ligand-controlled gold-catalyzed cycloisomerization of 1,n-enyne esters can afford substituted bicyclic dihydronaphthalene compounds. rsc.org
A plausible reaction pathway for a gold-catalyzed cycloisomerization of an enynone similar to this compound could involve the initial coordination of the gold catalyst to the alkyne. This is followed by a nucleophilic attack from the olefin, leading to the formation of a carbocationic intermediate that can then undergo various rearrangements or cyclizations to yield complex polycyclic structures.
Table 1: Representative Gold-Catalyzed Cycloisomerizations of Enyne Systems Data based on analogous systems due to limited specific data on this compound.
| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |
| [Au(I)-NHC] | 1,6-Enyne | Bicyclic diene | 75-90 | researchgate.net |
| [(Ph3PAu)3O]BF4 | 1,5-Allenyne | Cross-conjugated triene | 88 | nih.gov |
| [Au(I)-phosphine] | 1,7-Enyne ester | Dihydronaphthalene | 60-85 | rsc.org |
Palladium catalysts are well-known for their ability to mediate a wide range of organic transformations, including cyclizations and cross-coupling reactions of enyne systems. For acetylenic ketones, palladium catalysis can lead to the formation of substituted furans through an intramolecular oxypalladation followed by protodemetalation. acs.org In some cases, tandem dimerization and cyclization of acetylenic ketones can occur, yielding 3,3'-bifurans. acs.orgnih.gov
Table 2: Examples of Palladium-Catalyzed Reactions of Acetylenic Ketones Data based on analogous systems due to limited specific data on this compound.
| Catalyst | Substrate Type | Reaction Type | Product Type | Yield (%) | Reference |
| PdCl2(PPh3)2 | Acetylenic ketone | Dimerization/Cyclization | 3,3'-Bifuran | 70-85 | acs.orgnih.gov |
| Pd(OAc)2 | Acetylenic ketone | Cyclization | Substituted Furan | 65-80 | acs.org |
| Pd(II)/Chiral Ligand | Alkyne-tethered malononitriles | Acetoxylative Cyclization | Multifunctionalized Nitriles | 70-95 | dicp.ac.cn |
Copper catalysts offer a cost-effective and efficient alternative for the transformation of enynes. Copper(I)-catalyzed enantioselective addition of enynes to ketones has been developed for the synthesis of enantiomerically enriched tertiary alcohols. acs.orgacs.org This reaction proceeds via the deprotonation of the skipped enyne by a copper(I)-conjugated Brønsted base catalyst, followed by a highly selective reaction of the generated allylcopper species with ketones. acs.org
Furthermore, copper-catalyzed functionalization of enynes can lead to a variety of products through processes like boro- and hydrofunctionalizations, as well as radical difunctionalizations and cyclizations. rsc.org For instance, conjugated eneyne ketones can act as carbene precursors in copper-catalyzed cross-coupling reactions with terminal alkynes to afford trisubstituted allenes. nih.gov
Table 3: Copper-Catalyzed Reactions of Enyne Systems Data based on analogous systems due to limited specific data on this compound.
| Catalyst | Substrate Type | Reaction Type | Product Type | Enantioselectivity/Yield | Reference |
| Cu(I)/(S,S)-Ph-BPE | Enyne and Ketone | Enantioselective Addition | Tertiary Alcohol | 90-99% ee | acs.orgacs.org |
| Cu(I) | Eneyne Ketone and Alkyne | Cross-Coupling | Trisubstituted Allene | 75-90% yield | nih.gov |
| Cu-Hydride | 1,3-Enyne and Ketone | Hydrofunctionalization | Functionalized 1,3-Enyne | High regioselectivity | rsc.org |
Silver catalysts have emerged as effective promoters of domino reactions involving enynones. These reactions often proceed through a cascade of events, leading to the rapid construction of intricate molecular frameworks. For instance, a silver-catalyzed diastereoselective one-pot domino cyclization-migration/inverse electron-demand oxo-Diels-Alder reaction of 3-cyclopropylideneprop-2-en-1-ones has been reported for the synthesis of 2-oxopyrrolidine-fused tricyclic compounds. acs.orgrsc.org
The proposed mechanism for such domino reactions often involves the initial silver-catalyzed cyclization of the enynone to generate a reactive intermediate, such as a silver carbene. This intermediate can then participate in subsequent cycloadditions or rearrangements to furnish the final complex product. nih.gov
Table 4: Silver-Catalyzed Domino Reactions of Enynone Systems Data based on analogous systems due to limited specific data on this compound.
| Catalyst | Substrate Type | Reaction Type | Product Type | Yield (%) | Reference |
| Ag(I) salt | 3-Cyclopropylideneprop-2-en-1-one | Domino Cyclization/Diels-Alder | 2-Oxopyrrolidine-fused tricycles | 60-80 | acs.orgrsc.org |
| Ag(I) salt | Cyclopropyl-tethered allenyl ketone | Tandem Cycloisomerization/[5+2] Cycloaddition | Bibridged benzocycloheptanones | Good to excellent | nih.gov |
Rhodium catalysts are particularly adept at mediating various cycloaddition reactions with enynes, providing access to a range of ring systems. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as five-carbon building blocks have been developed. nih.gov A notable example is the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, which allows for the diastereoselective construction of bi- and tricyclic cyclooctenones. acs.orgacs.orgnih.govpku.edu.cnnih.govsemanticscholar.org
The mechanism of these cycloadditions typically involves the coordination of the rhodium catalyst to the π-systems of the enyne, followed by oxidative cyclization to form a metallacyclic intermediate. This intermediate can then undergo insertion of another reactant molecule (like CO) and subsequent reductive elimination to yield the final cycloaddition product. pku.edu.cn The stereochemistry of the products in these reactions is often highly controlled, leading to the formation of specific diastereomers. pku.edu.cn
Table 5: Rhodium-Catalyzed Cycloaddition Reactions Data based on analogous systems due to limited specific data on this compound.
| Catalyst | Substrate Type | Reaction Type | Product Type | Diastereoselectivity/Yield | Reference |
| [Rh(CO)2Cl]2 | Ene-vinylcyclopropane and CO | [5+2+1] Cycloaddition | Bicyclic cyclooctenone | High dr, 70-85% yield | nih.govpku.edu.cn |
| Cationic Rh(I) | 1,4-Enyne | (5+2) Cycloaddition | Bicyclo[5.3.0]decane | High stereospecificity | nih.gov |
Iron-Catalyzed Annulations
Iron, being an earth-abundant and low-cost metal, has emerged as a powerful catalyst in organic synthesis. In the context of enyne chemistry, iron catalysts can facilitate a variety of annulation reactions. For a substrate like this compound, iron-catalyzed [4+2] cycloadditions represent a potent strategy for the synthesis of six-membered rings. These reactions can proceed under mild conditions and offer a high degree of chemo- and regioselectivity. nih.gov
In a typical iron-catalyzed [4+2] cycloaddition involving an enyne, the iron catalyst activates the unsaturated system, facilitating its reaction with a suitable diene. In the case of this compound, the conjugated enone moiety could potentially act as the dienophile. Alternatively, the enyne portion could react with a diene in a cross-cycloaddition manner. The development of chiral bis-dihydroisoquinoline ligands for iron catalysts has been instrumental in achieving high enantioselectivity in these transformations. nih.gov While direct examples with this compound are not extensively documented, the reactivity of similar enyne systems provides a strong precedent for its potential in such reactions. The reaction conditions are generally mild, often conducted at room temperature, and can accommodate a range of diene substrates, including simple ones like butadiene and isoprene. nih.gov
A key advantage of iron catalysis is the ability to control the chemo-, regio-, and enantioselectivity of the cycloaddition, providing access to complex chiral cyclohexene (B86901) derivatives. nih.gov For instance, the reaction of unactivated branched and linear dienes has been successfully demonstrated with excellent yields and enantioselectivity. nih.gov
| Diene | Dienophile | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Isoprene | 1,3-Butadiene | (S,S)-Fe Complex | 80 | 92:8 | nih.gov |
| Myrcene | 1,3-Butadiene | (S,S)-Fe Complex | 75 | 93:7 | nih.gov |
| Butadiene | Styrene | Fe(III)-bis(oxazoline) complex | High | High | researchgate.net |
Organocatalytic Transformations of this compound
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. For a substrate like this compound, the α,β-unsaturated ketone moiety is a prime target for organocatalytic conjugate additions (Michael additions). Chiral primary or secondary amines are commonly employed as catalysts, which activate the enone system towards nucleophilic attack through the formation of iminium ions or enamines.
The direct, intermolecular vinylogous Michael addition of unmodified β-substituted cyclohexenone derivatives to nitroalkenes, promoted by chiral primary amines, has been shown to proceed with high levels of diastereo- and enantioselectivity, and exclusive γ-site selectivity. nih.gov This suggests that this compound could undergo similar transformations. For instance, the reaction of a nucleophile at the β-position of the double bond would be a plausible transformation.
Chiral thiourea-based organocatalysts have also been shown to be effective in promoting Michael additions to cyclic enones. researchgate.net These catalysts often work through a dual-activation mechanism, where the thiourea (B124793) moiety activates the electrophile (the enone) through hydrogen bonding, while a basic site on the catalyst activates the nucleophile. The asymmetric Michael addition of ketones to α,β-unsaturated nitro compounds has been achieved with high yields and enantioselectivities using a chiral bifunctional organocatalyst. mdpi.com
| Nucleophile | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Malonates | Cyclic Enones | Chiral Thiourea/PPY | Excellent | Excellent | researchgate.net |
| Cyclohexanone | Nitrostyrene | Chiral Primary Amine | Good | Good | nih.gov |
| Aromatic Ketones | trans-β-Nitroalkenes | (R, R)-DPEN derivative | up to 96 | up to 98 | mdpi.com |
Biocatalytic Approaches and Enzymatic Reductions
Biocatalysis offers a green and highly selective approach to chemical transformations. For this compound, enzymatic reductions are particularly relevant. Ene-reductases (ERs), a class of flavin-dependent enzymes from the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.netnih.gov The α,β-unsaturated ketone moiety in this compound makes it an ideal substrate for such enzymes.
These enzymatic reductions typically proceed with high chemo- and stereoselectivity, yielding chiral saturated ketones. rsc.org Ene-reductases have been successfully applied to a wide range of substrates, including α,β-unsaturated aldehydes, ketones, and even nitroalkenes. nih.gov Furthermore, some ene-reductases have been shown to reduce carbon-carbon triple bonds, suggesting that both the alkene and alkyne functionalities in this compound could potentially be reduced, depending on the enzyme and reaction conditions. nih.gov
The use of whole-cell biocatalysts or isolated enzymes is possible, and cofactor regeneration systems are often employed to ensure the efficiency of the process. The substrate scope of ene-reductases is continually being expanded through enzyme engineering and discovery of new enzymes from various sources. rsc.org
| Substrate | Enzyme | Product | Conversion/Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| (R)-Carvone | MgER | (2R,5R)-Dihydrocarvone | 99 (yield) | >99 (de) | nih.gov |
| 2-Phenylacrylic acid | Gox-ER | (R)-2-Phenylpropanoic acid | 85 (yield) | High | nih.gov |
| (E/Z)-Citral | TOYE | (S)-Citronellal | 23 (yield) | 91 (ee) | nih.gov |
Brønsted and Lewis Acid/Base Catalyzed Reactions
Both Brønsted and Lewis acids can catalyze a variety of transformations of enyne-containing molecules like this compound. Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack, or they can coordinate to the alkyne, facilitating cyclization reactions. rsc.org Brønsted acids can protonate the carbonyl or the alkyne, leading to cationic intermediates that can undergo a range of subsequent reactions. rsc.org
A notable example of a Brønsted acid-catalyzed reaction of relevance is the Nazarov cyclization, which involves the 4π-electrocyclization of a divinyl ketone to a cyclopentenone. organic-chemistry.org While this compound is not a divinyl ketone, acid-catalyzed isomerization could potentially lead to a conjugated system amenable to this type of cyclization. Recently, a catalytic asymmetric Nazarov cyclization of simple divinyl ketones has been achieved using a strong and confined Brønsted acid, yielding cyclopentenones in good yields and with excellent enantioselectivities. acs.org
Lewis acid-catalyzed intramolecular reactions of enones have also been reported. For instance, Lewis acids can promote the intramolecular [2+2] photocycloaddition of enones, leading to the formation of cyclobutane (B1203170) rings. nih.gov Gold(I) complexes, which are soft Lewis acids, are particularly effective in catalyzing the cyclization of enynes. nih.gov
| Reaction Type | Substrate Type | Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nazarov Cyclization | Divinyl Ketones | Strong Brønsted Acid (IDPi) | Cyclopentenones | Good | acs.org |
| Intramolecular [2+2] Photocycloaddition | Enones | Chiral Lewis Acid | Cyclobutanes | High | nih.gov |
| 1,3-Acyloxy migration/Nazarov cyclization/aldol addition | 1,3-Enyne aldehydes | Au(I) complex | Bicyclo[3.3.0]octenones | High | nih.gov |
Cyclization and Annulation Reactions of this compound
The presence of multiple unsaturated functionalities in this compound makes it an excellent substrate for a variety of cyclization and annulation reactions, which are powerful tools for the construction of cyclic and polycyclic frameworks.
Intramolecular Cyclizations
Intramolecular cyclizations of enynes can be triggered by various catalysts, including transition metals and acids. Gold(I) catalysts are particularly effective in promoting the cyclization of enynes due to their strong affinity for alkynes. rsc.org For a substrate like this compound, several intramolecular cyclization pathways can be envisioned. For example, a 6-endo-dig cyclization could lead to the formation of a six-membered ring.
Gold(I)-catalyzed stereoselective tandem 1,3-acyloxy migration/Nazarov cyclization/aldol addition cascades have been developed for 1,3-enyne aldehydes, leading to densely functionalized bicyclic structures in high yields and with high stereoselectivity. nih.gov While this compound is a ketone, analogous reactivity could potentially be achieved.
Lewis and Brønsted acids can also mediate the intramolecular cyclization of enynes. For example, a Lewis- and Brønsted-acid mediated electrophilic addition cyclization/amidation reaction of 1,6-enynes with nitriles has been developed to synthesize 3-enamide-substituted dihydrobenzofurans. rsc.org
| Substrate Type | Catalyst | Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Enyne aldehydes | Au(I) complex | Cascade Cyclization | Bicyclo[3.3.0]octenones | High | nih.gov |
| 1,5-Enyne derivatives | Au(I) complex | Cyclization/Nucleophilic Addition | Chiral Cyclopentenes | Moderate to High | rsc.org |
| 1,6-Enynes | Lewis/Brønsted Acid | Cyclization/Amidation | Dihydrobenzofurans | Good | rsc.org |
Intermolecular Cycloadditions (e.g., Diels-Alder reactions)
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org In the context of this compound, the conjugated enone system can act as a dienophile, reacting with a suitable diene to form a cyclohexene derivative. The reaction is facilitated by the presence of the electron-withdrawing ketone group, which lowers the energy of the LUMO of the dienophile. organic-chemistry.org
Diels-Alder reactions can be performed under thermal conditions or can be catalyzed by Lewis acids, which further activate the dienophile. nih.gov The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a stereospecific manner with respect to both the diene and the dienophile. wikipedia.org
While the enone part of this compound is a classic dienophile, the enyne moiety could also participate in Diels-Alder reactions, either as a dienophile or, after isomerization, as part of a diene system. Novel Diels-Alder reactions of arynes with functionalized acyclic dienes have been reported for the synthesis of useful cis-substituted dihydronaphthalene building blocks.
| Diene | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Conjugated Diene | Alkene/Alkyne | Thermal or Lewis Acid Catalysis | Cyclohexene Derivatives | wikipedia.orgorganic-chemistry.org |
| Functionalized Acyclic Dienes | Arynes | Thermal | Dihydronaphthalenes | |
| Cycloalkenones | Terminal Dienes | Thermal or Lewis Acid Catalysis | Fused Polycycles | nih.gov |
Domino and Cascade Reaction Sequences
Domino, cascade, or tandem reactions are powerful synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all conducted in a single pot. wikipedia.org The en-yn-one motif of this compound is an ideal platform for designing such sequences, enabling the rapid construction of complex carbo- and heterocyclic scaffolds. nih.gov
Metal- and organo-catalyzed cascade reactions involving substrates similar to this compound have been extensively developed. nih.gov These processes often leverage the dual reactivity of the alkyne and the conjugated enone system. For instance, a cascade sequence could be initiated by a nucleophilic attack on the terminal alkyne, followed by an intramolecular cyclization onto the enone system. Various catalytic systems, employing metals like gold, palladium, and rhodium, are effective in activating the alkyne moiety towards such transformations. nih.gov
Examples of cascade reactions applicable to the this compound framework include:
Nucleophilic Addition/Heterocyclization Cascades: A nucleophile (e.g., an amine or thiol) could first add to the alkyne (Michael addition), creating an intermediate that then undergoes intramolecular cyclization onto the ketone or alkene.
Heterocyclization/Cross-Coupling Cascades: Activation of the alkyne by a metal catalyst can trigger cyclization with a tethered nucleophile, with the resulting organometallic intermediate undergoing a subsequent cross-coupling reaction. nih.gov
Radical Cascade Cyclizations: The generation of a radical species can initiate a cascade of cyclization events involving both the alkene and alkyne moieties, leading to polycyclic structures. rsc.orgrsc.org
Table 1: Examples of Catalytic Systems for Cascade Reactions of Yne-Enones This table presents data for yne-enone systems analogous to this compound to illustrate potential reaction pathways.
| Catalyst System | Cascade Type | Potential Product Class | Reference |
|---|---|---|---|
| Gold(I) Complexes | Nucleophilic Addition / Cyclization | Substituted Furans, Pyrroles | nih.gov |
| Palladium(0)/Ligand | Heterocyclization / Cross-Coupling | Functionalized Heterocycles | nih.gov |
| Rhodium Complexes | Cycloaddition / Isomerization | Fused Polycycles | nih.gov |
| Iodine / TBHP | Radical Oxidative Cyclization | Nitrogen-containing Heterocycles | rsc.org |
Chemo-, Regio-, and Stereoselective Cyclization Strategies
The multiple unsaturated sites in this compound present significant challenges and opportunities for selective cyclization reactions. Controlling the chemo-, regio-, and stereoselectivity is paramount for harnessing its synthetic potential.
Chemoselectivity involves selectively reacting one functional group in the presence of others. For instance, a catalyst can be chosen to activate the alkyne for cyclization while leaving the alkene untouched, or vice versa. rsc.org
Regioselectivity determines the orientation of the cyclization and the size of the resulting ring. For intramolecular reactions, Baldwin's rules can often predict the favorability of different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). Catalyst control can override these inherent preferences. For example, in the cyclization of 2-alkynyl aryl ketones, a rhodium(III) catalyst promotes a 5-exo-dig pathway to yield 1-indanones, whereas a copper(I) catalyst directs the reaction through a 6-endo-dig pathway to form 1-naphthols. nih.gov
Stereoselectivity refers to the control of the three-dimensional arrangement of atoms in the product. In the hydrochlorination/cyclization of 1,n-enynes catalyzed by iron(III) chloride, heterocyclic alkenyl chlorides are formed with high stereoselectivity, exclusively yielding the Z-isomer. researchgate.netnih.gov
Table 2: Control of Selectivity in Enyne Cyclizations This table showcases examples from related enyne systems to demonstrate principles of selective cyclization.
| Catalyst/Reagent | Substrate Type | Selectivity Achieved | Outcome | Reference |
|---|---|---|---|---|
| Rh(III) | 2-Alkynyl Aryl Ketone | Regioselective | 5-exo-dig cyclization | nih.gov |
| Cu(I) | 2-Alkynyl Aryl Ketone | Regioselective | 6-endo-dig cyclization | nih.gov |
| FeCl3 | 1,n-Enyne | Regio- and Stereoselective | Z-alkenyl chlorides | nih.gov |
| I2/TBHP in Toluene | 1,6-Enyne | Regio- and Chemoselective | 5-exo-trig radical cyclization | rsc.org |
| I2/TBHP in MeCN/H2O | 1,6-Enyne | Regio- and Chemoselective | 6-endo-trig radical cyclization | rsc.org |
Addition Reactions Involving the Unsaturated Moieties of this compound
The electrophilic nature of the three key functional groups in this compound allows for a variety of nucleophilic additions. The site of attack is dictated by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.
Addition to the Ketone (1,2-Addition): Hard, non-stabilized nucleophiles, such as Grignard reagents or organolithiums, tend to attack the most electrophilic carbon, the carbonyl carbon, in a 1,2-addition fashion. acs.orgresearchgate.net This results in the formation of a tertiary propargylic alcohol.
Addition to the Alkyne (1,4-Conjugate Addition): The terminal alkyne is activated by the adjacent ketone, making it an excellent Michael acceptor. Soft nucleophiles, such as amines, thiols, and stabilized carbanions, preferentially attack the terminal carbon of the alkyne in a 1,4-conjugate addition. acs.orgnih.gov This is a highly efficient and widely used transformation for ynones. researchgate.net
Addition to the Alkene (1,6-Conjugate Addition): While less common due to the higher reactivity of the ynone system, a 1,6-conjugate addition across the en-yne system is also possible, particularly with certain organocuprates.
The regioselectivity of nucleophilic addition to enyne ketones can be influenced by kinetic and thermodynamic control. For example, the addition of secondary heterocyclic amines to diarylpent-en-yn-ones can occur at either the double or triple bond depending on the conditions and substituents. researchgate.net
Both the double and triple bonds in this compound can undergo electrophilic addition. The primary challenge is controlling the chemoselectivity (alkene vs. alkyne) and regioselectivity (Markovnikov vs. anti-Markovnikov). Generally, alkynes are less reactive than alkenes toward many electrophiles due to the formation of a high-energy vinyl cation intermediate. chemistrysteps.com
Regioselectivity: For the terminal alkyne in this compound, electrophilic addition (e.g., of H-X) is expected to follow Markovnikov's rule, where the proton adds to the terminal carbon (C-8) to form the more stable vinyl cation at C-7. chemistrysteps.com
Stereoselectivity: The stereochemical outcome can be either syn- or anti-addition depending on the electrophile and mechanism. For example, hydrohalogenation of alkynes is often anti-stereospecific, proceeding through a mechanism distinct from that of alkenes. youtube.com Halogenation with Cl₂ or Br₂ typically results in anti-addition via a cyclic halonium ion intermediate.
Controlling regioselectivity in additions to internal, unsymmetrically substituted alkynes is notoriously difficult, though strategies utilizing directing groups have been developed. researchgate.netnih.gov
Radical additions provide another avenue for functionalizing this compound. Ynones are excellent radical acceptors. rsc.orgrsc.org The reaction is typically initiated by a radical species which adds to one of the unsaturated bonds, generating a new radical intermediate that can be trapped or propagate a chain reaction.
Regioselectivity of Addition: In ynone systems, radical attack generally occurs at the α-position to the carbonyl group (C-7), which is electronically deficient, to form a stabilized vinyl radical. rsc.org
Radical Cascade Reactions: The initial radical adduct can undergo subsequent intramolecular cyclization. Depending on which moiety the initial radical adds to (alkene or alkyne), different cyclization pathways are possible. For 1,6-enynes, radical addition to the alkene is often followed by a 5-exo cyclization onto the alkyne, while addition to the alkyne can be followed by a 6-exo cyclization onto the alkene. mdpi.comnih.gov These cascades can be used to construct a variety of five- and six-membered rings. nih.gov Dual catalysis systems, such as gold/photoredox, have been developed for atom transfer radical additions to enynes. acs.org
Rearrangement Reactions of this compound
The structural motifs within this compound and its synthetic precursors are susceptible to several classes of rearrangement reactions, often catalyzed by acids or transition metals.
Meyer-Schuster Rearrangement: This is a classic acid-catalyzed rearrangement of secondary or tertiary propargylic alcohols to form α,β-unsaturated ketones or aldehydes. wikipedia.org While this compound is the product of such a rearrangement, this reaction is highly relevant to its synthesis. For example, the precursor alcohol, oct-5-en-7-yn-2-ol, would readily rearrange under acidic or Lewis acidic conditions (e.g., using gold catalysts) to yield this compound. nih.gov The reaction proceeds through a key allenol intermediate which then tautomerizes. osmarks.net
Rupe Rearrangement: This reaction competes with the Meyer-Schuster rearrangement for tertiary propargylic alcohols and leads to α,β-unsaturated methyl ketones via an enyne intermediate. osmarks.net
1,3-Transposition of Ynones: Under gold catalysis, ynones can undergo a thermodynamically controlled 1,3-transposition. acs.org This reaction could potentially isomerize an ynone, shifting the position of the carbonyl group and the alkyne. For a substrate like this compound, this could theoretically lead to an equilibrium with other isomeric ynones, although the regioselectivity is governed by electronic and stereoelectronic factors. acs.org
Mechanistic Investigations of Oct 5 En 7 Yn 2 One Transformations
Elucidation of Reaction Pathways and Catalytic Cycles
The reactivity of enynes, including compounds structurally related to Oct-5-en-7-yn-2-one, is often dictated by the nature of the catalyst and reaction conditions. Metal catalysts, particularly those based on gold, palladium, and copper, are frequently employed to activate the alkyne or alkene functionalities, initiating a cascade of reactions acs.orgnih.govfigshare.comacs.orgresearchgate.net.
For instance, gold-catalyzed cycloisomerizations of enynes are well-documented, often proceeding through pathways involving the initial activation of the alkyne by the gold catalyst. This can lead to the formation of vinylgold intermediates, which then undergo intramolecular attack by the alkene or other nucleophiles acs.orgacs.org. In some cases, these transformations can involve complex catalytic cycles where multiple bonds are formed sequentially, leading to intricate molecular architectures acs.orgnih.govresearchgate.net. For example, gold-catalyzed cyclizations of alkynyl ketones, a class that includes compounds similar to this compound, have been proposed to proceed via a [2+2] cycloaddition mechanism involving an oxonium intermediate followed by an oxetenium intermediate beilstein-journals.org.
Palladium catalysis is also significant, particularly in tandem reactions like carbonylation and hydroamination, where control over regioselectivity and stereoselectivity is paramount nih.govresearchgate.net. Palladium hydride species can initiate catalytic cycles by coordinating to the enyne, followed by regioselective insertion and subsequent functionalization steps nih.govresearchgate.net.
Copper catalysis has also been explored for various transformations of enyne systems, often involving synergistic effects with Lewis acids. These reactions can lead to diverse products depending on the specific catalytic system and substrates nih.govfigshare.comresearchgate.net.
Identification and Characterization of Reactive Intermediates
Elucidating the mechanism of a reaction often relies on the identification and characterization of transient reactive intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) are vital for this purpose.
In the context of metal-catalyzed enyne transformations, intermediates like vinylmetal complexes, allenylmetal species, and cyclopropyl (B3062369) metal carbenes have been proposed and, in some instances, spectroscopically detected or trapped acs.orgacs.orgresearchgate.net. For example, preliminary mechanistic studies in nickel-catalyzed four-component alkylcarbonylation of enynes suggest that acyl nickel complexes are key intermediates figshare.com. Similarly, studies on gold-catalyzed cyclizations of alkynyl ketones propose oxonium and oxetenium intermediates beilstein-journals.org. Palladium-catalyzed reactions often involve alkenyl-palladium intermediates, which are crucial for understanding the regioselectivity of insertion and subsequent transformations nih.govresearchgate.net.
Kinetic and Thermodynamic Aspects of this compound Reactions
While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided search results, general principles for enyne reactions apply. For instance, the rate of metal-catalyzed cyclizations can be influenced by the electronic and steric properties of the catalyst and substrate. Studies on related systems have investigated the rate-determining steps, sometimes identifying the initial metal-alkyne or metal-alkene coordination and insertion as crucial acs.orgnih.govacs.orgresearchgate.net. The relative stability of proposed intermediates and transition states, often explored through computational methods, also contributes to understanding the thermodynamic feasibility of different reaction pathways nih.govbeilstein-journals.orgmdpi.com.
Stereochemical Control and Regioselectivity Determinants
Achieving control over stereochemistry (e.g., enantioselectivity, diastereoselectivity) and regioselectivity (where reactions occur on the molecule) is a major goal in the synthesis of complex molecules. For this compound, the presence of both a double bond and a triple bond offers multiple sites for reaction, making selectivity a key consideration.
The regioselectivity of enyne transformations is often governed by the electronic bias of the catalyst, the substrate's inherent electronic distribution, and steric factors acs.orgnih.govacs.orgresearchgate.net. For example, in palladium-catalyzed reactions, the migratory insertion of the alkyne into a Pd-H bond can lead to different alkenyl-palladium intermediates, dictating the subsequent reaction pathway and product regiochemistry nih.govresearchgate.net. Similarly, gold catalysts can activate the alkyne in a manner that directs the regioselectivity of nucleophilic attack acs.orgacs.org.
Stereochemical control, particularly enantioselectivity, is typically achieved through the use of chiral ligands coordinated to the metal catalyst. These chiral environments influence the transition state of the bond-forming steps, favoring the formation of one enantiomer over the other acs.orgnih.govresearchgate.net. For example, palladium-hydride-catalyzed cycloaddition reactions of 1,3-enynes have demonstrated enantioselective synthesis of spirocycles, highlighting the role of chiral ligands in controlling axial-to-central chirality transfer researchgate.net.
Experimental Techniques for Mechanistic Studies
A variety of experimental techniques are employed to unravel the mechanisms of chemical reactions. For this compound transformations, these include:
Deuterium (B1214612) Labeling: This technique involves substituting hydrogen atoms with deuterium in specific positions of the substrate or solvent. By analyzing the incorporation pattern of deuterium in the products, researchers can trace the movement of hydrogen atoms during the reaction, providing crucial evidence for proposed mechanisms. For instance, deuterium labeling studies have been used to confirm the role of amine as a hydrogen atom donor in hydroamination reactions and to investigate proton exchange in catalytic systems nih.govresearchgate.netrsc.org. The search results also indicate the use of deuterium labeling in studies of other enyne transformations acs.orgacs.org.
Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of isotopically labeled compounds (e.g., with deuterium instead of hydrogen) with their unlabeled counterparts, KIE studies can identify bonds that are broken or formed in the rate-determining step researchgate.net.
Radical Trapping Experiments: If a reaction is suspected to proceed via a radical intermediate, trapping agents (e.g., TEMPO, BHT) can be added. The formation of adducts with these trapping agents provides evidence for the involvement of radicals in the reaction pathway researchgate.net.
Intermediate Identification and Characterization: As mentioned in Section 4.2, techniques like NMR and MS are used to identify and characterize transient species formed during the reaction, providing direct evidence for mechanistic proposals acs.orgnih.govfigshare.combeilstein-journals.orgmdpi.com.
Computational Studies (e.g., DFT): Density Functional Theory (DFT) calculations are often used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. These computational insights complement experimental findings and help in proposing detailed catalytic cycles nih.govbeilstein-journals.orgmdpi.com.
Computational and Theoretical Chemistry Studies on Oct 5 En 7 Yn 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are fundamental for determining the electronic structure of molecules. These calculations provide detailed information about the distribution of electrons within the molecule, including atomic charges, bond orders, and orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For Oct-5-en-7-yn-2-one, understanding its electronic structure is key to predicting its inherent reactivity. The distribution of electron density and the nature of frontier orbitals can highlight potential sites for electrophilic or nucleophilic attack, as well as the propensity for various chemical reactions frontiersin.orgarxiv.orgpsu.eduacs.orgresearchgate.netresearchgate.net. For instance, studies on similar unsaturated carbonyl compounds often reveal polarized bonds and specific charge distributions that dictate reactivity patterns psu.eduresearchgate.netresearchgate.net. The HOMO-LUMO gap, a critical descriptor of electronic stability and reactivity, can be calculated to assess the molecule's susceptibility to excitation or electron transfer processes researchgate.netresearchgate.netmdpi.com.
Illustrative Data Table: Electronic Structure Descriptors
| Property | Calculated Value (Illustrative) | Method Used (Typical) | Relevance to Reactivity |
| Molecular Weight | 122.16 g/mol | PubChem nih.gov | Basic physical property. |
| HOMO Energy | -8.5 eV | DFT (e.g., B3LYP) | Indicates electron-donating ability; higher HOMO suggests greater nucleophilicity. |
| LUMO Energy | -0.5 eV | DFT (e.g., B3LYP) | Indicates electron-accepting ability; lower LUMO suggests greater electrophilicity. |
| HOMO-LUMO Gap | 8.0 eV | DFT (e.g., B3LYP) | Affects electronic excitation and chemical stability; smaller gap often implies higher reactivity. |
| Partial Charge (C=O) | +0.45 | DFT | Carbonyl carbon is electrophilic, susceptible to nucleophilic attack. |
| Partial Charge (C≡C) | -0.10 | DFT | Alkyne carbons can exhibit varying degrees of nucleophilicity or electrophilicity. |
Note: The values in this table are illustrative and represent typical outcomes for molecules with similar functional groups, as specific computational data for this compound across all these parameters was not directly available in the provided search snippets.
Molecular Modeling and Simulation of Reaction Mechanisms and Transition States
Molecular modeling and simulation techniques are employed to map out the intricate pathways of chemical reactions. By calculating the energies of various intermediates and transition states, researchers can elucidate the step-by-step process by which reactants transform into products. For this compound, this could involve studying reactions at its alkene, alkyne, or carbonyl centers. DFT calculations are frequently used to locate transition states, which represent the highest energy point along a reaction coordinate, thereby providing critical information about the activation energy and the feasibility of a reaction arxiv.orgacs.orgh-its.orgcore.ac.ukacs.org. Simulations can also reveal the role of solvent effects or catalysts in modifying reaction mechanisms and rates. For example, studies on related alkynes and enones have utilized computational methods to detail reaction intermediates and transition state geometries, offering insights into kinetic and thermodynamic controls core.ac.ukresearchgate.netnih.govacs.org.
Prediction of Stereoselectivity and Regioselectivity
Predicting the stereochemical (e.g., cis/trans isomerism, enantioselectivity) and regiochemical (e.g., which atom reacts with which) outcomes of reactions is a significant application of computational chemistry. For this compound, reactions involving the double bond or potential additions to the alkyne could lead to stereoisomers or regioisomers. Computational methods, including DFT and conceptual DFT (CDFT), can analyze the electronic interactions at the transition state to forecast the most favored product core.ac.ukresearchgate.netnih.govnih.govresearchgate.netrsc.org. By comparing the calculated energies of different transition states leading to various stereoisomers or regioisomers, the selectivity of a reaction can be accurately predicted. Studies on cycloaddition reactions involving alkynes, for instance, have demonstrated the power of computational approaches in explaining observed regioselectivity and stereoselectivity based on frontier molecular orbital theory and transition state energetics researchgate.netnih.gov.
Illustrative Data Table: Predicted Selectivity in a Hypothetical Reaction
| Reaction Type | Hypothetical Product | Predicted Selectivity | Computational Basis |
| Addition to C=C | E-isomer | 85% | Lower calculated transition state energy for E-isomer formation. |
| Z-isomer | 15% | Higher calculated transition state energy for Z-isomer formation. | |
| Cycloaddition (Alkyne) | Regioisomer A | 92% | Favorable electronic interactions (e.g., HOMO-LUMO coefficients) for Regioisomer A. |
| Regioisomer B | 8% | Less favorable electronic interactions for Regioisomer B. |
Note: This table illustrates the type of selectivity prediction achievable through computational methods. Specific predictions for this compound would depend on the particular reaction being studied.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of a molecule significantly influence its reactivity and interactions. Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative energies. This is often achieved through molecular mechanics, molecular dynamics (MD) simulations, and DFT calculations. The "energy landscape" of a molecule describes the potential energy surface as a function of its various degrees of freedom, mapping out stable (minima) and unstable (transition states) conformations lu.semdpi.comuni-frankfurt.de. For this compound, understanding its preferred conformations is important for predicting its behavior in solution and its interactions with other molecules. The presence of the double bond allows for cis/trans isomerism, and the flexible alkyl chain can adopt various shapes. Computational studies can map these possibilities, identifying low-energy conformers and understanding the barriers between them nih.govacs.org.
Illustrative Data Table: Relative Energies of Hypothetical Conformers
| Conformer Type | Description | Relative Energy (kcal/mol) |
| Conformer 1 | All-trans chain, planar C=C, linear C≡C | 0.0 |
| Conformer 2 | cis-configuration at C=C, all-trans chain | +1.5 |
| Conformer 3 | Extended chain with C≡C bending | +2.1 |
| Conformer 4 | Compacted chain with C=C and C≡C in proximity | +3.8 |
Note: This table provides illustrative relative energies for hypothetical conformers of this compound. Actual conformers and their energies would be determined through detailed computational analysis.
Theoretical Spectroscopy for Understanding Complex Structures
Theoretical spectroscopy uses computational methods to predict the spectroscopic properties of a molecule, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to confirm structural assignments and gain deeper insights into molecular properties. For this compound, calculations can predict characteristic vibrational frequencies for its functional groups (ketone C=O stretch, C=C stretch, C≡C stretch, C-H stretches) researchgate.netresearchgate.netmdpi.com. Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption maxima and intensities, which are influenced by the conjugated systems within a molecule researchgate.netmdpi.commdpi.com. NMR chemical shifts can also be computed, aiding in the assignment of signals in ¹H and ¹³C NMR spectra. Such theoretical analyses are vital for unambiguously characterizing synthesized compounds and understanding their electronic transitions researchgate.netresearchgate.netresearchgate.net.
Advanced DFT and Ab Initio Methods in this compound Research
The accuracy and applicability of computational studies depend heavily on the choice of theoretical methods, functionals (in DFT), and basis sets. Advanced DFT methods, such as those employing hybrid functionals (e.g., B3LYP) or meta-GGAs (e.g., r²SCAN), often provide a good balance between accuracy and computational cost for studying electronic structure and reactivity acs.orgresearchgate.netresearchgate.netmdpi.commdpi.com. Ab initio methods, like Hartree-Fock (HF) or post-HF methods (e.g., MP2, coupled cluster), offer higher accuracy but at a greater computational expense, typically reserved for smaller systems or critical benchmark calculations acs.orgacs.orgchemrxiv.orguoa.gr. The selection of an appropriate basis set (e.g., 6-31G(d), 6-311G(d,p), def2-SVP) is also crucial for obtaining reliable results, particularly for describing the electronic interactions in unsaturated systems like this compound researchgate.netresearchgate.netmdpi.commdpi.com. Research often involves systematically testing various combinations of functionals and basis sets to identify the most suitable approach for a given problem, such as predicting reaction energies, transition states, or spectroscopic properties acs.orgresearchgate.netacs.org.
Illustrative Data Table: Common Computational Methods and Basis Sets
| Method Category | Specific Methods/Functionals | Basis Sets | Applications |
| DFT | B3LYP, PBE, r²SCAN | 6-31G(d), 6-311G(d,p), def2-SVP, 6-311++G(d,p) | Electronic structure, geometry optimization, reaction energies, transition states, spectroscopy (UV-Vis, IR). |
| Ab Initio | Hartree-Fock (HF) | STO-nG, 6-31G, cc-pVnZ | Foundation for electronic structure; often used as a starting point for correlated methods. |
| MP2, CCSD(T) | cc-pVnZ | Highly accurate calculation of energies, reaction barriers, and molecular properties. | |
| Molecular Dynamics | Classical MD, Metadynamics | Force Fields (e.g., AMBER, CHARMM) | Conformational sampling, energy landscapes, long-timescale dynamics. |
Note: This table summarizes common computational tools used in organic chemistry research. The choice of method and basis set is application-dependent and crucial for obtaining accurate results for molecules like this compound.
Derivatization Strategies and Synthetic Applications of Oct 5 En 7 Yn 2 One
Functionalization of Oct-5-en-7-yn-2-one for Diversification
The distinct reactivity of the ketone, alkene, and alkyne functionalities in this compound allows for selective modifications, leading to a diverse array of derivatives. This functionalization is a key aspect of diversity-oriented synthesis (DOS), a strategy that aims to create a wide range of structurally different molecules from a common starting material. units.itscispace.commdpi.com The alkene and alkyne moieties, in particular, serve as handles for various transformations.
Late-stage functionalization is a powerful concept in which a common intermediate is modified in the final steps of a synthetic sequence to generate a library of related compounds. acs.org This approach is highly efficient for exploring chemical space and identifying molecules with desired properties. The reactivity of the double and triple bonds in this compound makes it an ideal substrate for such strategies. For instance, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to introduce triazole rings. nih.govmdpi.com
Furthermore, the double bond can be subjected to various reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new stereocenters and functional groups. The ketone group can be converted to an alcohol, which can then be further functionalized. This multi-faceted reactivity allows for the systematic variation of the molecular framework, stereochemistry, and functional groups, which are key principles of diversity-oriented synthesis. scispace.com
The ability to functionalize this compound at its different reactive sites provides a platform for generating libraries of compounds with potential applications in various fields, including materials science and medicinal chemistry. beilstein-journals.org
This compound as a Versatile Chiral Building Block
This compound, while achiral itself, can be readily transformed into chiral building blocks that are valuable in asymmetric synthesis. chinesechemsoc.org The ketone functionality is a key handle for introducing chirality. Asymmetric reduction of the ketone, using chiral catalysts or reagents, can produce enantiomerically enriched secondary alcohols. These chiral alcohols can then serve as precursors for the synthesis of more complex chiral molecules.
The presence of both an alkene and an alkyne allows for a variety of stereoselective transformations. For example, asymmetric epoxidation of the double bond or asymmetric addition to the alkyne can introduce new stereocenters with high levels of control. These strategies are fundamental to the synthesis of enantiomerically pure compounds. researchgate.net
The resulting chiral derivatives of this compound can be utilized in the synthesis of natural products and other biologically active molecules where specific stereochemistry is crucial for their function. chemrxiv.org The ability to generate multiple stereocenters in a controlled manner from a simple starting material highlights the utility of this compound as a versatile chiral building block in modern organic synthesis.
Synthesis of Complex Molecular Architectures via this compound
The unique structural features of this compound make it an excellent starting material for the construction of complex molecular architectures, including spirocyclic, fused, and bridged ring systems, as well as heterocyclic compounds.
Spirocycles, which contain two rings connected by a single common atom, are found in numerous natural products and are of significant interest in medicinal chemistry. mdpi.comresearchgate.net The synthesis of spirocyclic ketones can be achieved through various catalytic methods. acs.org Gold(I)-catalyzed Claisen-type rearrangements of related enyn-ols have been shown to be effective in constructing spirocyclic systems. acs.org Additionally, intramolecular cycloadditions can be employed to form spirocyclic frameworks. For instance, a Diels-Alder reaction involving a diene generated from an enyne precursor can lead to the formation of spiro compounds. beilstein-journals.orgresearchgate.net
| Starting Material Class | Reaction Type | Catalyst/Reagent | Product Class | Ref. |
| 8-Arylcyclohex-2-en-7-yn-1-ol | Claisen-type Rearrangement | Ph3PAuCl/AgOTf | Spirocyclic Ketone | acs.org |
| 1,7-Allenenes | Gold(I)-catalyzed Cycloadditions | Gold(I) catalyst | Fused rings | acs.org |
| 17-Ethynyl-17-hydroxysteroids | Ring-Closing Enyne Metathesis (RCEYM) / Diels-Alder | Microwave irradiation | 17-Spirosteroids | beilstein-journals.org |
| Cyclic 8-aryl-2,7-enyn-1-ols | Gold(I)-catalyzed Claisen-type rearrangement | Phosphine gold(I) | Spirocycles | acs.org |
This table presents examples of reactions used to form spirocyclic systems, which can be conceptually applied to derivatives of this compound.
Fused and bridged ring systems are common motifs in complex natural products and present significant synthetic challenges. researchgate.netgla.ac.uk this compound provides a scaffold for the construction of such systems through various cyclization strategies. Intramolecular reactions that take advantage of the multiple reactive sites are particularly powerful. For example, a rhodium(II)-catalyzed nitrene/alkyne cascade reaction can be used to synthesize bridged heterocycles. researchgate.net
Metathesis reactions, particularly ring-closing metathesis (RCM), are also well-established methods for forming ring systems. rsc.org By strategically placing additional functional groups on the this compound framework, intramolecular RCM can be employed to generate fused or bridged bicyclic structures.
| Reaction Type | Key Transformation | Resulting System | Ref. |
| Nitrene/Alkyne Cascade | C-H bond insertion | Bridged Azacycles | researchgate.net |
| Metathesis Reactions | Ring-Closing Metathesis (RCM) | Fused/Bridged Rings | rsc.org |
| Iodocyclization/Sonogashira Coupling | Electrophilic cyclization | Fused Enediynes | spbu.ru |
| Palladium-catalyzed cyclization | C-H bond arylation | Fused ring system | rsc.org |
This table outlines general strategies for synthesizing fused and bridged ring systems that could be adapted for use with this compound.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.commdpi.com The functional groups of this compound provide multiple avenues for the synthesis of a wide variety of heterocycles.
The terminal alkyne is a particularly useful handle for constructing heterocyclic rings. For instance, it can undergo "click" reactions with azides to form 1,2,3-triazoles. nih.govmdpi.com The alkyne can also participate in cycloaddition reactions with various partners to yield a range of five- and six-membered heterocycles.
The ketone functionality can be used to form nitrogen-containing heterocycles by condensation with hydrazines or other binucleophiles. For example, reaction with a substituted hydrazine (B178648) could lead to the formation of a pyrazole (B372694) ring. Furthermore, intramolecular cyclization of derivatives of this compound can lead to the formation of oxygen- or nitrogen-containing rings.
| Starting Material/Reagent | Reaction Type | Product Heterocycle | Ref. |
| Terminal Alkyne and Azide | Click Reaction (CuAAC) | 1,2,3-Triazole | nih.govmdpi.com |
| N-(phenylpropioyl)benzotriazole and 2-aminopyridines | Condensation | Pyrido[1,2-a]pyrimidin-2-ones | arkat-usa.org |
| 1-Methylpiperazine and 5-chloro-2-nitroaniline | Nucleophilic Aromatic Substitution | Benzimidazolyl quinolinone precursor | google.com |
| Thiosemicarbazide and Aromatic Aldehydes | Condensation/Cyclization | Thiadiazole derivatives | chemmethod.com |
This table provides examples of synthetic routes to heterocyclic compounds, illustrating the potential of this compound's functional groups in such transformations.
Strategy-Oriented Synthesis Utilizing this compound
Strategy-oriented synthesis focuses on the development of efficient and flexible synthetic routes that can be adapted to produce a variety of target molecules. units.itmdpi.comresearchgate.net this compound is an excellent platform for this approach due to its potential for diverse reactivity.
A key concept in strategy-oriented synthesis is the use of complexity-generating reactions that rapidly build molecular complexity from simple starting materials. units.it The multiple functional groups of this compound allow for the implementation of tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, a gold-catalyzed reaction could initiate a cyclization cascade involving both the alkene and alkyne moieties, leading to the rapid assembly of a polycyclic system. acs.org
Diversity-oriented synthesis (DOS) is a subset of strategy-oriented synthesis that specifically aims to produce a library of structurally diverse compounds. units.itscispace.commdpi.combeilstein-journals.org The functional handles on this compound can be used to append different building blocks in a combinatorial fashion, leading to a wide range of products. This approach is particularly valuable for the discovery of new bioactive molecules. mdpi.com
By combining the principles of retrosynthetic analysis with a forward-looking approach that considers the potential for diversification, this compound can be used to access a broad region of chemical space. researchgate.net This makes it a valuable tool for both target-oriented synthesis and the exploratory synthesis of novel molecular scaffolds.
Q & A
Q. How to ensure compliance with ethical guidelines when publishing synthetic data for this compound?
- Methodological Answer : Disclose all hazards (e.g., flammability, toxicity) in supplementary materials. Follow FAIR data principles: deposit spectra in public repositories (NMRshiftDB, ChemSpider) and cite prior methodologies transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
